Gluconapoleiferin
Overview
Description
Gluconapoleiferin is a hydroxy-alkenylglucosinolic acid that consists of 1-thio-β-D-glucopyranose attached to a 4-hydroxy-6-[(sulfooxy)imino]hex-1-en-6-yl group at the anomeric sulfur . It is a secondary metabolite found in plants, particularly in the Brassicaceae family, which includes vegetables like broccoli, cabbage, and radish . This compound plays a role in plant defense mechanisms against pests and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gluconapoleiferin involves the biosynthesis of glucosinolates from amino acids. In Brassica species, most glucosinolates are biosynthesized from methionine . The elongation of the methionine side chain involves enzymes such as methylthioalkylmalate synthase, bile acid:sodium symporter family protein 5, and branched-chain aminotransferase .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Brassicaceae plants. The extraction process includes tissue disruption methods such as microwave treatment, freeze-drying, and heating extraction with methanol . These methods ensure the recovery of intact glucosinolates, including this compound, from plant tissues.
Chemical Reactions Analysis
Types of Reactions: Gluconapoleiferin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound by the enzyme myrosinase produces sulfate ions, D-glucose, and isothiocyanates .
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme, aqueous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophilic reagents under mild conditions.
Major Products: The major products formed from the hydrolysis of this compound are isothiocyanates, which are known for their bioactive properties .
Scientific Research Applications
Gluconapoleiferin and its derivatives have significant scientific research applications:
Chemistry: Used as a precursor for synthesizing bioactive compounds.
Biology: Studied for its role in plant defense mechanisms.
Medicine: Investigated for its potential anticancer and antioxidant properties.
Industry: Utilized in the development of functional foods and nutraceuticals.
Mechanism of Action
The mechanism of action of gluconapoleiferin involves its hydrolysis by myrosinase to produce isothiocyanates . These isothiocyanates exert their effects by modulating various molecular targets and pathways, including the induction of phase II detoxification enzymes and the inhibition of carcinogenesis .
Comparison with Similar Compounds
Glucobrassicanapin: A hydroxy-alkenylglucosinolic acid similar to gluconapoleiferin.
Glucoiberin: Another glucosinolate found in Brassicaceae plants.
Glucoerucin: Known for its bioactive properties.
Uniqueness: this compound is unique due to its specific structure and the presence of a sulfooxyimino group, which contributes to its distinct bioactivity and role in plant defense .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxyhex-5-enimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/t6-,7+,9+,10-,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLQSKFSKZGRO-RELRXRRDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941527 | |
Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-03-5 | |
Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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